Ertapenem Dimer I

描述

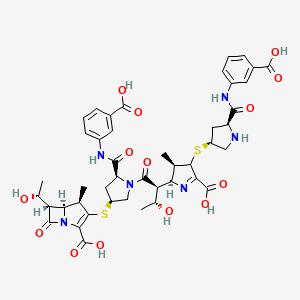

Ertapenem Dimer I is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and characterized using advanced chromatographic and mass spectrometric techniques .

准备方法

The preparation of Ertapenem Dimer I involves the synthesis of Ertapenem itself. The synthetic route typically includes the use of a reverse-phase high-performance liquid chromatography method to resolve various impurities and degradation products. The chromatographic separation is achieved using a gradient elution method with specific pH conditions . Industrial production methods involve maintaining the pH of the mobile phase and using a mixture of ammonium formate buffer, water, acetonitrile, and methanol .

化学反应分析

Ertapenem Dimer I undergoes various chemical reactions, including oxidation, reduction, and substitution. The stress conditions engaged for these reactions include acid, alkali, oxidative, thermal, and light exposure . Common reagents used in these reactions are ammonium formate buffer, acetonitrile, and methanol. Major products formed from these reactions include different dimer impurities and dehydrated dimers .

科学研究应用

Ertapenem Dimer I is primarily used in scientific research to study the impurity profile of Ertapenem. It helps in understanding the stability and degradation pathways of Ertapenem under various conditions. This compound is also used in the development of analytical methods for the identification and quantification of impurities in pharmaceutical formulations . Additionally, it aids in the study of the pharmacokinetics and pharmacodynamics of Ertapenem and its impurities .

作用机制

The mechanism of action of Ertapenem Dimer I is related to its parent compound, Ertapenem. Ertapenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death .

相似化合物的比较

Ertapenem Dimer I can be compared with other dimer impurities of Ertapenem, such as dehydrated dimers. These impurities share similar chemical structures but differ in their stability and degradation pathways . The uniqueness of this compound lies in its specific formation conditions and its role in the impurity profile of Ertapenem . Similar compounds include other carbapenem antibiotics and their respective impurities, such as Imipenem and Meropenem .

生物活性

Ertapenem Dimer I is a byproduct of the synthesis of the carbapenem antibiotic Ertapenem, which is recognized for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its implications in scientific research, mechanisms of action, and comparative studies with other antibiotics.

Overview of Ertapenem and Its Dimer

Ertapenem is a parenteral antibiotic belonging to the carbapenem class, known for its efficacy against various Gram-positive and Gram-negative bacteria. It is particularly effective against Enterobacteriaceae and anaerobic bacteria, making it suitable for treating intra-abdominal infections, skin infections, and community-acquired pneumonia . The dimer, this compound, arises during the synthesis process and is primarily studied for its impurity profile and stability under various conditions.

The biological activity of this compound is closely related to that of its parent compound, Ertapenem. Both compounds inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis. This mechanism leads to bacterial lysis and death, contributing to their antibacterial properties.

Antibacterial Spectrum

Ertapenem exhibits a broad spectrum of activity against various pathogens. The minimum inhibitory concentrations (MICs) for several significant bacterial groups are summarized in Table 1.

| Bacterial Group | MIC(90) (mg/L) | Activity Level |

|---|---|---|

| Enterobacteriaceae | <1 | Highly Active |

| Bacteroides fragilis group | 1-4 | Active |

| Clostridium perfringens | 0.06 | Very Active |

| Pseudomonas aeruginosa | >16 | Limited Activity |

| Methicillin-susceptible S. aureus | <1 | Highly Active |

Ertapenem shows potent activity against most anaerobic isolates from intra-abdominal infections but has limited effectiveness against nosocomial pathogens like Pseudomonas aeruginosa and Acinetobacter species .

Comparative Studies

Research has demonstrated that Ertapenem is often more effective than other antibiotics such as piperacillin-tazobactam and ceftriaxone against common skin pathogens and anaerobes . A study comparing Ertapenem with imipenem indicated that while both are effective against Enterobacteriaceae, Ertapenem has a lower MIC against many strains, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Case Studies

A notable case study evaluated the impact of Ertapenem use on the susceptibility patterns of Pseudomonas aeruginosa. Following a year of using Ertapenem to treat infections caused by ESBL-producing Enterobacteriaceae, researchers observed a significant reduction in imipenem resistance among Pseudomonas isolates . This finding suggests that strategic use of Ertapenem can influence resistance patterns in clinical settings.

Safety Profile and Implications

While Ertapenem is generally well-tolerated, understanding the safety profile of its dimeric forms is crucial for pharmaceutical development. Research on the stability and degradation pathways of this compound aids in assessing potential risks associated with impurities in therapeutic formulations .

属性

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXBHFRIBLSQJ-KXGFPTOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N6O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747712 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199797-41-5 | |

| Record name | PUBCHEM_71316414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。